molecular formula C9H21NO B14602089 6-Methoxy-N,N-dimethylhexan-1-amine CAS No. 58390-19-5

6-Methoxy-N,N-dimethylhexan-1-amine

Katalognummer: B14602089
CAS-Nummer: 58390-19-5
Molekulargewicht: 159.27 g/mol
InChI-Schlüssel: KCQQPYAOFJPIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-N,N-dimethylhexan-1-amine is an organic compound with the molecular formula C9H21NO. It is a derivative of hexan-1-amine, where the sixth carbon is substituted with a methoxy group and the nitrogen atom is dimethylated. This compound is known for its applications in various chemical reactions and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N,N-dimethylhexan-1-amine typically involves the reaction of 6-methoxyhexan-1-ol with dimethylamine. The process can be carried out under basic conditions, often using a catalyst to facilitate the reaction. The reaction can be represented as follows:

6-Methoxyhexan-1-ol+DimethylamineThis compound\text{6-Methoxyhexan-1-ol} + \text{Dimethylamine} \rightarrow \text{this compound} 6-Methoxyhexan-1-ol+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Methoxy-N,N-dimethylhexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methoxy-N,N-dimethylhexan-1-amine involves its interaction with specific molecular targets. The methoxy group and dimethylamine moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-N,N-dimethylhexan-1-amine is unique due to the presence of both the methoxy group and the dimethylamine moiety, which confer distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

CAS-Nummer

58390-19-5

Molekularformel

C9H21NO

Molekulargewicht

159.27 g/mol

IUPAC-Name

6-methoxy-N,N-dimethylhexan-1-amine

InChI

InChI=1S/C9H21NO/c1-10(2)8-6-4-5-7-9-11-3/h4-9H2,1-3H3

InChI-Schlüssel

KCQQPYAOFJPIBZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.